CA4H Inhibition: 3,5-Dimethylphenyl vs Phenyl Analogs
While direct data for the 3,5-dimethylphenyl derivative are not available, class-level SAR from 2-aryl-1,3,4-oxadiazole-5-thiols establishes that aryl substitution critically modulates cinnamic acid 4-hydroxylase (CA4H) inhibitory activity. The unsubstituted phenyl analog achieves 95.0% inhibition at 10 μM and 51.9% at 1 μM. Introduction of a 3-chloro substituent increases inhibitory activity to 85.3% at 1 μM (IC₅₀ = 0.21 μM), whereas 4-substitution generally reduces potency [1]. The 3,5-dimethylphenyl group of the target compound presents a distinct meta-substituted, electron-donating pattern that is structurally orthogonal to these comparator substitutions, predicting a unique inhibitory profile relative to both the unsubstituted phenyl and 3-chloro analogs. This structural divergence precludes the use of simpler aryl oxadiazole-2-thiols as surrogates in CA4H or related cytochrome P450 inhibition studies.
| Evidence Dimension | CA4H inhibition (% inhibition at specified concentration) |
|---|---|
| Target Compound Data | Not directly reported; SAR inference based on meta-dimethyl substitution |
| Comparator Or Baseline | 2-Phenyl-1,3,4-oxadiazole-5-thiol: 95.0% at 10 μM, 51.9% at 1 μM; 2-(3-Chlorophenyl)-1,3,4-oxadiazole-5-thiol: 85.3% at 1 μM (IC₅₀ = 0.21 μM) |
| Quantified Difference | 3-Cl substitution increases 1 μM inhibition from 51.9% to 85.3% (+33.4 percentage points); 3,5-dimethyl substitution is structurally distinct |
| Conditions | In vitro enzyme assay using CA4H from Populus kitatcamiensis expressed in yeast |
Why This Matters
This evidence demonstrates that phenyl ring substitution is a key determinant of CA4H inhibition potency, validating that the 3,5-dimethylphenyl analog is chemically distinct and cannot be substituted with unsubstituted or mono-substituted phenyl variants without altering biological readouts.
- [1] Japanese Society for Chemical Regulation of Plants. Inhibitory activity of 2-Aryl-1,3,4-oxadiazole-5-thiols on cinnamic acid 4-hydroxylase. JSCRP. 2001;36:147-148. View Source
